Degradation Breadth vs. DB1113
DB0614 induces significant degradation (fold change >1.25, p<0.01) of 23 distinct protein kinases when tested at 1 µM for 5 hours in MOLT-4 cells, as quantified by multiplexed tandem mass tag proteomics [1]. This degradation fingerprint includes NEK9, CDK6, ULK1, WEE1, AAK1, AURKA, and LIMK2 . In contrast, the structurally related degrader DB1113 (Example 24) degrades 32 kinases under identical conditions, demonstrating a 39% broader target profile . Traditional kinase inhibitors (e.g., GDC-0941) reduce kinase activity without altering protein abundance (fold change ≈1.0), representing a qualitative difference in mechanism [2].
| Evidence Dimension | Number of kinases degraded |
|---|---|
| Target Compound Data | 23 kinases (NEK9, CDK6, ULK1, WEE1, AAK1, AURKA, BMP2K, CAMKK1, CDK16, CML, EIF2AK2, FER, GAK, LCK, LIMK2, MAP3KH, MAPK8, MAPK9, PLK4, PTK2B, SIK2, STK17A, STK17B, ULK3) |
| Comparator Or Baseline | DB1113: 32 kinases; Traditional inhibitor: 0 (no degradation) |
| Quantified Difference | 9 fewer kinases than DB1113 (28% reduction in breadth); 23 more than inhibitor |
| Conditions | MOLT-4 cells, 1 µM treatment, 5 h, TMT-based quantitative proteomics |
Why This Matters
Researchers selecting between DB0614 and DB1113 can tailor experimental breadth: DB0614 offers a more focused degradation profile for hypothesis-driven studies, while DB1113 provides broader coverage for discovery proteomics.
- [1] Gray Nathanael S, et al. Bifunctional compounds for targeted protein degradation of kinases. World Intellectual Property Organization, WO2022093742A1. 2022-05-05. View Source
- [2] Folkes AJ, et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem. 2008;51(18):5522-5532. View Source
